Methyl 3-morpholin-4-ylacrylate
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Overview
Description
Methyl (E)-3-Morpholinoacrylate is an organic compound characterized by the presence of a morpholine ring attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-3-Morpholinoacrylate can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic morpholine attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Methyl (E)-3-Morpholinoacrylate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-Morpholinoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety into saturated esters or alcohols.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or saturated esters. Substitution reactions result in various substituted morpholinoacrylates.
Scientific Research Applications
Methyl (E)-3-Morpholinoacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl (E)-3-Morpholinoacrylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors or enzymes, leading to various biological effects. The acrylate moiety can undergo reactions that modify the compound’s activity and properties.
Comparison with Similar Compounds
Methyl (E)-3-Morpholinoacrylate can be compared with other similar compounds, such as:
Methyl (E)-3-Piperidinoacrylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl (E)-3-Pyrrolidinoacrylate: Contains a pyrrolidine ring, offering different chemical and biological properties.
The uniqueness of Methyl (E)-3-Morpholinoacrylate lies in the presence of the morpholine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 3-morpholin-4-ylprop-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-3H,4-7H2,1H3 |
InChI Key |
XFGDIQBAFODGRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CN1CCOCC1 |
Origin of Product |
United States |
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